molecular formula C10H10N2O B11913434 4-Amino-2-methylquinolin-6-ol

4-Amino-2-methylquinolin-6-ol

Cat. No.: B11913434
M. Wt: 174.20 g/mol
InChI Key: REPVCQMZXFECIC-UHFFFAOYSA-N
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Description

4-Amino-2-methylquinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H10N2O and is characterized by an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylquinolin-6-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the amino and hydroxyl groups . Another method includes the nucleophilic substitution of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using spectral and analytical techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-2-methylquinolin-6-ol involves its interaction with molecular targets such as epidermal growth factor receptors (EGFR) and histone deacetylases (HDAC). The compound inhibits the phosphorylation of EGFR-induced pathways, leading to reduced cell proliferation and tumor growth . Additionally, it increases the acetylation levels of histones H3 and H4, which plays a role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry. Its dual inhibitory action on EGFR and HDAC sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-2-methylquinolin-6-ol

InChI

InChI=1S/C10H10N2O/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H2,11,12)

InChI Key

REPVCQMZXFECIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)O)N

Origin of Product

United States

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